molecular formula C12H12N2O3S B2804283 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1164509-23-2

5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Cat. No. B2804283
CAS RN: 1164509-23-2
M. Wt: 264.3
InChI Key: AXGGLQUXLNYRJR-POHAHGRESA-N
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Description

5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a thiazolidinone derivative that exhibits promising biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Overview of 1,3-Thiazolidin-4-ones

1,3-Thiazolidin-4-ones and their functionalized analogues, including compounds like 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, have shown significant pharmacological importance. These compounds are part of a broader class of molecules that have been studied for their diverse biological potential against various diseases. The synthesis of these molecules dates back to the mid-19th century, demonstrating their long-standing interest in medicinal chemistry. The advancements in synthetic methodologies, including green chemistry approaches, have facilitated the development of these compounds. Their structural stability and potential as biological agents highlight their relevance in drug discovery and development (Santos, Silva, & Jones, 2018).

Biological Activities and Applications

The 1,3-thiazolidin-4-one core, particularly when functionalized with various groups, exhibits a wide spectrum of biological activities. These include antimicrobial, anticancer, and antidiabetic properties. Their pharmacological significance is underscored by their incorporation into commercial pharmaceuticals, showcasing their utility in addressing different therapeutic needs. The development of these compounds involves various synthetic routes, including environmentally friendly methods, reflecting the ongoing efforts to produce effective and sustainable medicinal agents. The potential of these molecules in the realm of medicinal chemistry is promising, with ongoing studies exploring their efficacy and mechanisms of action across different disease models (Mech, Kurowska, & Trotsko, 2021).

Structural and Synthetic Insights

Research on 1,3-thiazolidin-4-ones has also focused on their structural characteristics and the development of novel synthetic methods to enhance their biological efficacy. Innovations in synthesis, including the use of green chemistry principles, have led to more efficient and sustainable production of these compounds. The exploration of different substituents and molecular modifications has been a key aspect of this research, aiming to optimize their pharmacological profiles and minimize potential side effects. The ongoing investigation into their structural and biological properties continues to contribute valuable insights into their potential as therapeutic agents (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).

properties

IUPAC Name

(5Z)-4-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(13)14-12(15)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGLQUXLNYRJR-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=NC(=O)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=NC(=O)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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